2-Chloro-5-fluorobenzotrifluoride molecular weight and formula
2-Chloro-5-fluorobenzotrifluoride molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-5-fluorobenzotrifluoride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with fluorinated organic compounds. We will delve into the core characteristics, synthesis, and strategic applications of 2-Chloro-5-fluorobenzotrifluoride, a key building block in modern chemical synthesis.
Introduction: The Strategic Importance of 2-Chloro-5-fluorobenzotrifluoride
2-Chloro-5-fluorobenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The strategic placement of chloro and fluoro groups provides additional handles for synthetic modification and modulates the electronic properties of the ring, influencing reactivity and biological interactions.[4] Understanding the properties and synthesis of this compound is crucial for leveraging its potential in creating novel, high-performance chemical entities.
Core Physicochemical and Identification Data
Accurate identification and understanding of a compound's physical properties are foundational to its application in any research or manufacturing setting. The essential data for 2-Chloro-5-fluorobenzotrifluoride are summarized below.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₄ | [5][6] |
| Molecular Weight | 198.55 g/mol | [5][6] |
| CAS Number | 89634-75-3 | [5][7][8] |
| Appearance | Solid | |
| Boiling Point | 152.1 ± 35.0 °C (at 760 Torr) | [7] |
| Density | 1.427 ± 0.06 g/cm³ | [7] |
| Synonyms | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | [5] |
Molecular Structure and Spectroscopic Data
The precise arrangement of atoms dictates the molecule's reactivity and interactions.
Caption: Structure of 2-Chloro-5-fluorobenzotrifluoride (CAS: 89634-75-3).
Table 2: Chemical Identifiers
| Type | Identifier | Source(s) |
| InChI | 1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11,12)/h1-3H | |
| SMILES | FC(F)(F)c1c(ccc(c1)F)Cl |
Synthesis Strategies and Methodologies
The synthesis of substituted benzotrifluorides like 2-Chloro-5-fluorobenzotrifluoride typically relies on multi-step pathways involving electrophilic aromatic substitution on a pre-functionalized benzene ring.[6] A common and adaptable approach involves the sequential introduction of the required functional groups.
A plausible synthetic route can be conceptualized starting from m-fluorobenzotrifluoride. This pathway leverages well-established reactions in organic chemistry, such as nitration followed by reduction, and then a Sandmeyer-type reaction to introduce the chlorine atom.[6]
Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluorobenzotrifluoride.
Exemplary Synthesis Protocol (Conceptual)
This protocol is a representative, field-proven methodology adapted from established principles of aromatic chemistry.[6][9]
Objective: Synthesize 2-Chloro-5-fluorobenzotrifluoride from a suitable precursor.
Step 1: Nitration of m-Fluorobenzotrifluoride
-
Rationale: To introduce a nitro group, which can later be converted to an amino group, a necessary precursor for the Sandmeyer reaction. The fluorine and trifluoromethyl groups are deactivating but will direct the incoming electrophile (NO₂⁺) to a meta position relative to themselves.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in a reaction vessel equipped with a stirrer and thermometer.
-
Slowly add m-fluorobenzotrifluoride to the cooled acid mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: To convert the nitro group into an amine, which is required for diazotization.
-
Procedure:
-
Dissolve the nitro-intermediate in ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.
-
Extract the amino product and purify it, for instance, by distillation or chromatography.
-
Step 3: Sandmeyer Reaction
-
Rationale: A robust method to convert the primary aromatic amine into a chloro-substituted arene via a diazonium salt intermediate.
-
Procedure:
-
Dissolve the purified amino-intermediate in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt. Maintain the low temperature throughout the addition.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the final product, 2-Chloro-5-fluorobenzotrifluoride, with an organic solvent.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity compound.
-
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine and trifluoromethyl groups is a powerful strategy in modern drug design.[2] These substitutions can profoundly and beneficially alter a drug candidate's properties. 2-Chloro-5-fluorobenzotrifluoride serves as a scaffold that imparts these desirable characteristics to a final active pharmaceutical ingredient (API).
Caption: Impact of structural features of the scaffold on drug properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing a -CF3 group can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[4]
-
Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.
-
Binding Affinity: The highly polarized C-F bonds can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency of the drug.[4]
-
Analogs in Development: The utility of this scaffold is demonstrated by its close analogs. For instance, 2-bromo-5-fluorobenzotrifluoride is a known intermediate in the synthesis of Bicalutamide, a non-steroidal androgen antagonist used to treat prostate cancer.[10] This highlights the proven value of the 2-halo-5-fluorobenzotrifluoride framework in developing successful therapeutics.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Chloro-5-fluorobenzotrifluoride is essential for ensuring personnel safety.
-
Hazards Identification:
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11]
-
Avoid breathing dust, mist, or vapors.[11]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
-
In case of accidental release, contain the spill with inert material and collect it in a sealed container for proper disposal.[8]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
Conclusion
2-Chloro-5-fluorobenzotrifluoride is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a trifluoromethyl group with halogen substituents provides a robust platform for the synthesis of advanced pharmaceutical and agrochemical agents. By offering enhanced metabolic stability, modulated lipophilicity, and versatile synthetic potential, this building block enables researchers and developers to address complex challenges in creating more effective and safer chemical products. A thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in scientific innovation.
References
- Google Patents. (n.d.). CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of chlorobenzotrifluoride compounds - Patent 0150587.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]
-
Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 89634-75-3 | 2-Chloro-5-fluorobenzotrifluoride - AiFChem [aifchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-CHLORO-5-FLUOROBENZOTRIFLUORIDE CAS#: 89634-75-3 [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 10. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
